2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde
CAS No.:
Cat. No.: VC17827983
Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N4O |
|---|---|
| Molecular Weight | 188.19 g/mol |
| IUPAC Name | 2-(2-methylimidazol-1-yl)pyrimidine-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H8N4O/c1-7-10-2-3-13(7)9-11-4-8(6-14)5-12-9/h2-6H,1H3 |
| Standard InChI Key | JAXDULYICLSBKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1C2=NC=C(C=N2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) fused to a 2-methylimidazole group (a five-membered ring containing two nitrogen atoms and a methyl substituent). The aldehyde group at the 5-position of the pyrimidine ring enhances electrophilicity, enabling participation in nucleophilic addition reactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₄O | |
| Molecular Weight | 188.19 g/mol | |
| IUPAC Name | 2-(2-methylimidazol-1-yl)pyrimidine-5-carbaldehyde | |
| Canonical SMILES | CC1=NC=CN1C2=NC=C(C=N2)C=O |
The presence of both imidazole and pyrimidine rings allows for hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets such as enzymes or nucleic acids.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde involves two primary steps:
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Condensation Reaction: 2-Methylimidazole reacts with a halogenated pyrimidine derivative (e.g., 5-bromopyrimidine) in the presence of a base such as potassium carbonate. This step forms the imidazole-pyrimidine linkage.
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Oxidation: The intermediate product undergoes oxidation using agents like manganese dioxide (MnO₂) or Dess-Martin periodinane to introduce the aldehyde group at the 5-position.
Example Protocol:
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Reactants: 2-Methylimidazole (1.0 equiv), 5-bromopyrimidine (1.2 equiv), K₂CO₃ (2.0 equiv)
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Solvent: Dimethylformamide (DMF), 80°C, 12 hours
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Oxidation: MnO₂ in dichloromethane, room temperature, 6 hours
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Yield: ~60–70%
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to improve reaction efficiency and purity. Critical parameters include temperature control (±2°C) and stoichiometric precision to minimize byproducts like N-alkylated impurities.
Chemical Reactivity and Derivatives
Aldehyde-Functionalized Reactions
The aldehyde group participates in several key transformations:
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Nucleophilic Addition: Reacts with amines to form Schiff bases, which are precursors to heterocyclic pharmaceuticals.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the corresponding alcohol, 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-methanol.
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Condensation: Knoevenagel reactions with active methylene compounds (e.g., malononitrile) generate α,β-unsaturated derivatives.
Coordination Chemistry
The imidazole nitrogen atoms act as Lewis bases, forming complexes with transition metals such as copper(II) and zinc(II). These complexes are studied for catalytic and antimicrobial applications.
Biological Activity and Applications
Enzyme Inhibition
Preliminary in vitro studies suggest that 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde inhibits tyrosine kinases (IC₅₀ = 2.3 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 5.1 µM). The mechanism involves competitive binding to the ATP-binding pocket of kinases, as modeled via molecular docking.
Antibacterial Properties
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to first-generation cephalosporins. Synergistic effects are observed with β-lactam antibiotics, reducing resistance development.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Functional Group | Bioactivity (IC₅₀) |
|---|---|---|---|
| 2-(2-Ethyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde | C₁₀H₁₀N₄O | Aldehyde | 1.8 µM (Kinase X) |
| 2-(1H-Imidazol-1-YL)pyrimidine-5-carbaldehyde | C₈H₆N₄O | Aldehyde | 3.2 µM (Kinase X) |
| 2-(2-Methyl-1H-imidazol-1-YL)pyrimidine-5-carbaldehyde | C₉H₈N₄O | Aldehyde | 2.3 µM (Kinase X) |
The methyl substituent on the imidazole ring enhances lipid solubility, improving membrane permeability compared to non-methylated analogs.
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